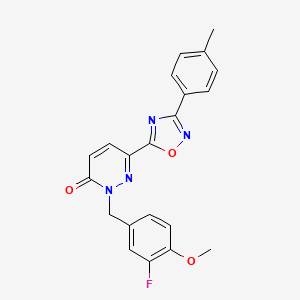

1-(2-chlorophenyl)-N-(2-oxo-2-(2-phenylmorpholino)ethyl)methanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

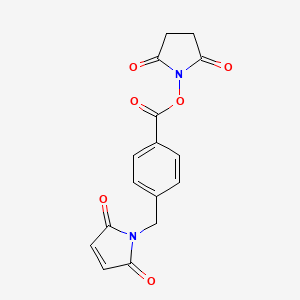

The compound 1-(2-chlorophenyl)-N-(2-oxo-2-(2-phenylmorpholino)ethyl)methanesulfonamide is a chemical entity that appears to be a derivative of methanesulfonamide with a complex structure involving a 2-chlorophenyl group, an oxo-ethyl group, and a phenylmorpholine moiety. While the specific compound is not directly discussed in the provided papers, insights can be drawn from related structures and their properties.

Synthesis Analysis

The synthesis of related compounds, such as N-(2,4-Dichlorophenyl)methanesulfonamide, involves the formation of N-aryl methanesulfonamides, which can be achieved through various synthetic routes. The conformation of the N—H bond in these structures is critical as it affects the molecule's biological activity by influencing its ability to interact with receptors through hydrogen bonding . Although the exact synthesis of the compound is not detailed, it can be inferred that similar synthetic strategies could be employed, possibly involving the use of electrophilic polyhalogenated aldehyde imines as intermediates, as suggested by the synthesis of phenyl-N-(2,2,2-trichloroethylidene) methanesulfonamide .

Molecular Structure Analysis

The molecular structure of related methanesulfonamide derivatives shows that the amide hydrogen atom is positioned in such a way that it is readily available for interaction with receptor molecules, which is a common feature among N-aryl methanesulfonamides . This structural aspect is crucial for the biological activity of these compounds. The geometric parameters, including bond and torsion angles, are consistent with other compounds in this class, although specific differences can arise depending on the substituents attached to the benzene ring .

Chemical Reactions Analysis

The reactivity of methanesulfonamide derivatives can be high, as demonstrated by the alkylation reactions of phenyl-N-(2,2,2-trichloroethylidene) methanesulfonamide with various aromatic and heteroaromatic compounds . This suggests that the compound may also exhibit significant reactivity, potentially undergoing similar alkylation reactions due to the presence of the electrophilic methanesulfonamide moiety.

Physical and Chemical Properties Analysis

While the physical and chemical properties of this compound are not directly reported, related compounds exhibit properties that are influenced by their molecular structure. The presence of chlorine atoms and the methanesulfonamide group can affect the compound's polarity, solubility, and potential for forming hydrogen bonds . These properties are important for the compound's solvation behavior and its interaction with biological systems.

Scientific Research Applications

Biocatalysis and Chiral Synthesis

Microbial cultures have been utilized to catalyze the reduction of related methanesulfonamide compounds, yielding chiral intermediates for the synthesis of beta-receptor antagonists, such as d-sotalol. The best performing strain, Hansenula polymorpha ATCC 26012, achieved a reaction yield of 95% and optical purity of 99%, demonstrating the potential for biocatalytic approaches in producing high-purity chiral compounds for pharmaceutical applications (Patel et al., 1993).

Organometallic Chemistry

Research into organotin compounds has led to the synthesis of diethyltin-based three-dimensional self-assemblies derived from sulfonate-phosphonate ligands. These structures exhibit unique binding modes and hydrogen bonding interactions, contributing to the development of new materials with potential applications in catalysis and molecular recognition (Shankar et al., 2011).

Catalysis and Methane Activation

Studies have explored the catalytic activities of lanthanide oxides in the oxidative dehydrogenation of methane, revealing how the presence of halides like tetrachloromethane can enhance the catalytic performance of these oxides, leading to higher selectivity towards ethane and ethene. Such findings contribute to the understanding of methane activation mechanisms and the development of more efficient catalysts for converting methane into valuable chemicals (Sugiyama et al., 1993).

Synthetic Organic Chemistry

The selective hydrolysis of methanesulfonate esters has been investigated, demonstrating a pH-dependent mechanism that allows for the selective removal of methanesulfonates in complex synthetic pathways. This research offers insights into the selective manipulation of functional groups, facilitating the synthesis of complex organic molecules with high purity (Chan et al., 2008).

properties

IUPAC Name |

1-(2-chlorophenyl)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN2O4S/c20-17-9-5-4-8-16(17)14-27(24,25)21-12-19(23)22-10-11-26-18(13-22)15-6-2-1-3-7-15/h1-9,18,21H,10-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBSDPKVQGXKJOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1C(=O)CNS(=O)(=O)CC2=CC=CC=C2Cl)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(6-Cyclopentyloxypyridine-3-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B3018348.png)

![N,N-dimethyl-4-{[methyl(prop-2-yn-1-yl)amino]methyl}aniline](/img/structure/B3018349.png)

![1-[1-(Pyrrolidine-1-sulfonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B3018357.png)

![N-(3-methoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide](/img/structure/B3018359.png)